5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O3S2/c1-5-11-7(15-12-5)4-10-17(13,14)8-3-2-6(9)16-8/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPKCSDXHUNJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Bromination of the thiophene ring: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonamide formation: The brominated thiophene is then reacted with a sulfonamide derivative to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and oxadiazole moieties.
Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.
Scientific Research Applications
5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Sulfonamide Derivatives
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Heterocyclic Substitutions :
- The oxadiazole group in the target compound may confer rigidity and hydrogen-bonding capacity compared to triazole or imidazole derivatives (e.g., and ). Triazoles, however, often exhibit stronger π-π stacking interactions .
- Replacement of oxadiazole with benzimidazole (as in ) reduces electrophilicity but may enhance solubility due to increased polarity.
Halogen Effects :
- Bromine in the thiophene ring (target compound) likely increases lipophilicity and steric bulk compared to chlorine or unsubstituted analogs (e.g., ’s dichloropyridine derivative). This could influence membrane permeability or target binding .
Sulfonamide vs.
Biological Activity
5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide (CAS Number: 1235082-85-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.2 g/mol. Its structure features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazole can inhibit various bacterial strains. A related compound demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The presence of the thiophene and bromine substituents in our compound may enhance its antimicrobial efficacy.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Oxadiazole Derivative | 0.22 | Staphylococcus aureus |
| Oxadiazole Derivative | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored extensively. A study indicated that certain oxadiazole compounds exhibited cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
In vitro tests have shown that compounds similar to this compound can induce apoptosis in cancer cells through various pathways. This suggests that our compound may also possess significant anticancer properties.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with oxadiazole rings have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory process . The ability of this compound to modulate inflammatory pathways remains to be fully elucidated but is a promising area for future research.
Case Studies and Research Findings
A recent study explored the synthesis and biological evaluation of various sulfonamide derivatives containing oxadiazole rings. The results indicated that these compounds showed a range of biological activities including antibacterial and anticancer effects .
Another significant finding from the literature indicates that modifications on the oxadiazole moiety can lead to enhanced biological activity. For example, substituents on the thiophene ring can influence the compound's interaction with biological targets .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions:
- Thiophene derivatization : Bromination at the 5-position of thiophene using electrophilic substitution (e.g., NBS in DMF) .
- Oxadiazole ring formation : Cyclization of thiosemicarbazides or amidoximes under acidic conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole moiety .
- Sulfonamide coupling : Reaction of thiophene-2-sulfonyl chloride with the amine-functionalized oxadiazole derivative under basic conditions (e.g., Et₃N in dry THF) . Key analytical tools include ¹H/¹³C NMR to confirm regioselectivity and HPLC to assess purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Spectroscopic characterization :
- ¹H NMR : Peaks for the methyl group on the oxadiazole (~2.5 ppm) and the thiophene protons (7.0–7.5 ppm) .
- IR : Stretching vibrations for sulfonamide (1330–1370 cm⁻¹) and oxadiazole (C=N at 1600–1650 cm⁻¹) .
- X-ray crystallography : Resolves spatial arrangement, particularly the conformation of the sulfonamide group relative to the oxadiazole ring .
Q. What biological targets or mechanisms are associated with this compound?
Sulfonamide derivatives are studied for enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide-Zn²+ interactions . The oxadiazole moiety may enhance membrane permeability, making it relevant for CNS-targeted therapies . Preliminary assays often include in vitro enzymatic inhibition and cell viability studies (e.g., U87MG glioma cells) .
Advanced Research Questions
Q. How can researchers address contradictory data in regioselectivity during electrophilic substitution on the thiophene ring?
Conflicting results in bromination or formylation (e.g., 4- vs. 5-position) arise from electronic effects. Strategies include:
- Computational modeling : DFT calculations to map electron density (e.g., nucleophilic Fukui indices) .
- Directed metalation : Using n-BuLi to deprotonate the most acidic H (adjacent to sulfur) followed by trapping with electrophiles .
- Vilsmeier-Haack vs. Friedel-Crafts : Compare electrophile reactivity (ClCH=NMe₂⁺ vs. acyl cations) to rationalize product distribution .
Q. What experimental designs optimize cross-coupling reactions involving the oxadiazole moiety?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 min at 60°C) and improves yields in Suzuki-Miyaura couplings .
- Catalyst screening : Pd(PPh₃)₂Cl₂/CuI systems for Sonogashira couplings, with Et₃N as a base to mitigate oxadiazole ring hydrolysis .
- Protecting groups : Use THP (tetrahydropyranyl) to shield reactive amines during coupling steps .
Q. How can computational methods predict the compound’s reactivity or binding affinity?
- Molecular docking : Simulate interactions with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina .
- ADMET profiling : Predict pharmacokinetics (e.g., BBB penetration) via SwissADME or QikProp .
- MD simulations : Assess conformational stability of the sulfonamide group in aqueous vs. lipid environments .
Q. What strategies resolve contradictions in biological activity data across assays?
- Dose-response refinement : Test a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolite profiling : LC-MS to detect degradation products that may interfere with activity .
- Orthogonal assays : Validate enzyme inhibition with both fluorometric and colorimetric readouts .
Methodological Considerations
- Data interpretation : Cross-reference NMR shifts with databases (e.g., PubChem ) to avoid misassignment.
- Reaction optimization : Use DoE (Design of Experiments) to systematically vary temperature, solvent, and catalyst loading .
- Theoretical grounding : Align mechanistic hypotheses with established frameworks (e.g., HSAB theory for sulfonamide-Zn²+ interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
